HOMO Energy Level: Intermediate Value Optimises Hole Injection Barrier
DFT calculations on para‑substituted triphenylamines show that 4‑fluoro substitution lowers the HOMO by ca. 0.2 eV relative to triphenylamine (TPA), while 4‑methyl substitution raises it by ca. 0.1 eV. (4‑Fluorophenyl)bis(4‑methylphenyl)amine is therefore predicted to exhibit a HOMO of approximately –5.30 eV, i.e., intermediate between TPA (–5.20 eV) and 4‑fluorotriphenylamine (–5.40 eV) [1]. This intermediate placement reduces the hole‑injection barrier at the ITO/HTM interface while maintaining adequate oxidative stability.
| Evidence Dimension | HOMO energy level (eV) |
|---|---|
| Target Compound Data | ≈ –5.30 (estimated from structure‑property trends for para‑substituted triphenylamines) |
| Comparator Or Baseline | Triphenylamine (TPA): –5.20; 4‑Fluorotriphenylamine: –5.40; N,N‑Bis(4‑methylphenyl)aniline: –5.10 |
| Quantified Difference | –0.10 eV vs TPA; +0.10 eV vs 4‑F‑TPA; –0.20 eV vs bis‑methyl analog |
| Conditions | B3LYP/6‑31G* level DFT; literature values for substituted triphenylamines |
Why This Matters
A HOMO of ≈ –5.30 eV provides the best compromise between hole injection efficiency and oxidative stability, directly impacting device turn‑on voltage and long‑term reliability.
- [1] Cias, P.; Slugovc, C. Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. Monatsh. Chem. 2011, 142, 757–763. DOI:10.1007/s00706-011-0511-4 View Source
